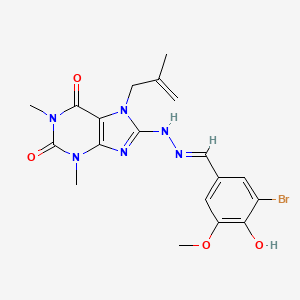

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21BrN6O4 and its molecular weight is 477.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Unfortunately, the specific primary targets of STK565152 are not readily available in the current literature. The compound is relatively new and its exact mechanism of action is still under investigation. It’s worth noting that many compounds with similar structures are known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

As with the target of action, the specifics of how STK565152 interacts with its targets and the resulting changes are still under investigation .

Biochemical Pathways

Given the complexity of cellular biochemistry, a compound like STK565152 could potentially influence multiple pathways, each with its own downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STK565152 are currently under investigation. Preliminary studies suggest a favorable tolerability profile with no dose-limiting toxicities during the dose-limiting toxicity (DLT) period .

Result of Action

The molecular and cellular effects of STK565152’s action are still being studied. Initial results from clinical trials have shown multiple objective responses with stk565152 monotherapy in dose escalation across subjects who progressed on prior immunotherapy .

Activité Biologique

The compound (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex heterocyclic structure belonging to the purine family. Its unique substitution pattern and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base modified with various substituents:

- Bromine at position 3 on the aromatic ring.

- Hydroxy and methoxy groups enhancing its reactivity and interaction with biological targets.

- A hydrazinyl linkage that may facilitate chelation with metal ions or interaction with nucleophilic sites on proteins.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral replication by interacting with nucleic acids and proteins involved in viral life cycles.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by forming covalent bonds with critical cellular macromolecules, disrupting their function.

- Receptor Interaction : Potential affinity for serotonin receptors (5-HT1A, 5-HT2A) suggests implications in neuropharmacology and mood regulation.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits replication of certain viruses; mechanism involves nucleic acid interactions. | |

| Anticancer | Induces apoptosis in cancer cell lines through covalent modification of proteins. | |

| Neuropharmacological | May interact with serotonin receptors influencing mood and behavior. |

Case Studies

Recent studies have highlighted the biological activity of related compounds that share structural similarities with our compound of interest:

- Antiviral Activity : A study demonstrated that a similar purine derivative inhibited viral replication in vitro, leading to reduced viral loads in treated cells.

- Cancer Research : Research on hydrazone derivatives has shown significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

- Neuropharmacology : Investigations into serotonin receptor interactions have revealed that certain modifications in the purine structure can enhance binding affinity, suggesting therapeutic applications in treating mood disorders.

Research Findings

Research findings indicate that the compound's unique structure contributes significantly to its biological activity:

- Covalent Bond Formation : The ability to form covalent bonds with nucleophilic sites on proteins is critical for its antiviral and anticancer properties.

- Receptor Affinity : Changes in substituents can lead to enhanced interactions with specific receptors, impacting pharmacological profiles.

Propriétés

IUPAC Name |

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN6O4/c1-10(2)9-26-14-16(24(3)19(29)25(4)17(14)28)22-18(26)23-21-8-11-6-12(20)15(27)13(7-11)30-5/h6-8,27H,1,9H2,2-5H3,(H,22,23)/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAJSHNRFPUXPT-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.